Akt-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Akt-IN-10 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of thickened dicyclic derivatives, as described in patent WO2021185238A1 . The process includes the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Akt-IN-10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups to the core structure of this compound, leading to the formation of analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
科学的研究の応用
Akt-IN-10 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in treating various cancers, particularly breast and prostate cancers.
Cell Signaling Studies: This compound is used to study the role of the PI3K/Akt/mTOR pathway in cell growth, survival, and metabolism.
Drug Development: Researchers use this compound as a lead compound to develop new inhibitors with improved efficacy and selectivity.
Biological Research: This compound is employed in studies investigating the molecular mechanisms underlying various diseases, including metabolic disorders and immune diseases.
作用機序
Akt-IN-10 exerts its effects by inhibiting the activity of protein kinase B (Akt). The PI3K/Akt/mTOR signaling pathway is activated by various extracellular signals, such as growth factors and cytokines . Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, which recruits Akt to the plasma membrane. Akt is then phosphorylated and activated by phosphoinositide-dependent kinase-1 and the mammalian target of rapamycin complex 2 .
This compound binds to the active site of Akt, preventing its phosphorylation and activation . This inhibition disrupts downstream signaling events, leading to reduced cell growth, survival, and metabolism . The compound’s ability to inhibit Akt makes it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing targeted therapies for diseases involving dysregulated Akt signaling .
類似化合物との比較
Akt-IN-10 is one of several Akt inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt that has shown efficacy in clinical trials for various cancers.
Afuresertib (GSK2110183): Another ATP-competitive Akt inhibitor with potential for treating hematologic malignancies.
Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3 that is being investigated for its anti-tumor activity.
Miransertib (ARQ-092): An allosteric inhibitor of Akt that has shown promise in preclinical studies.
This compound is unique in its specific chemical structure and its potential for treating breast and prostate cancers . Its ability to inhibit Akt with high potency makes it a valuable compound for both research and therapeutic applications .
特性
分子式 |
C26H34ClN5O2 |
---|---|
分子量 |
484.0 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1 |
InChIキー |
MCBUZAMSHFCOIL-KPDOXARCSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O |
正規SMILES |
CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。